![molecular formula C11H15NO B13319511 4-[Amino(cyclopropyl)methyl]-2-methylphenol](/img/structure/B13319511.png)
4-[Amino(cyclopropyl)methyl]-2-methylphenol
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Overview
Description
4-[Amino(cyclopropyl)methyl]-2-methylphenol is a chiral aminophenol derivative characterized by a cyclopropylamino group attached to a phenolic ring at the 4-position and a methyl group at the 2-position. Aminophenols are widely studied for applications in asymmetric catalysis and drug development due to their hydrogen-bonding capacity and chiral centers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2-methylphenol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropylmethyl group.
Phenol Substitution: The final step involves the substitution of the amino(cyclopropyl)methyl group onto a methylphenol structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2-methylphenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
4-[Amino(cyclopropyl)methyl]-2-methylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2-methylphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[1-(1-Aminoethyl)cyclopropyl]-2-chlorophenol (CAS 1891191-03-9)
- Structure: C11H14ClNO, featuring a 2-chloro substituent and a 1-(1-aminoethyl)cyclopropyl group at the 4-position .
- The aminoethyl-cyclopropyl moiety introduces additional steric bulk, which may reduce solubility but improve binding affinity in enzyme inhibitors (e.g., BACE1 inhibitors in –2).
- Applications : Likely explored in medicinal chemistry for protease inhibition, given structural parallels to fluorinated cyclopropane-containing BACE1 inhibitors .
4-Amino-2-isopropyl-5-methylphenol (CAS 1128-28-5)
- Structure: C10H15NO, with a 2-isopropyl and 5-methyl substitution .
- Key Differences :
- The isopropyl group is bulkier than the cyclopropyl group, leading to greater steric hindrance. This could limit its utility in catalysis where spatial accessibility is critical.
- The 5-methyl group may enhance lipophilicity compared to the target compound’s 2-methyl substituent.
- Applications: Used in asymmetric synthesis and pharmaceuticals, similar to chiral aminophenols described in and .
Fluorinated Cyclopropane Derivatives (–2)
- Examples: 5r: Contains a difluoromethylcyclopropylamino group (LCMS m/z 380.4 [M−H+]) . 6u: Features a trifluoromethylcyclopropylamino group (1H NMR δ 7.2–7.4 ppm for aromatic protons) .
- Key Differences: Fluorination increases metabolic stability and binding affinity to enzymes like BACE1.
- Applications : Optimized for blood-brain barrier penetration in Alzheimer’s disease therapeutics .
4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol (–7)
- Structure : Two chiral centers (R,R configuration), intramolecular O–H⋯N hydrogen bonds, and spiral chain packing via N–H⋯Cl interactions .
- Key Differences :
- The cyclopentyl group introduces more conformational flexibility compared to the rigid cyclopropane ring.
- Chlorine substituents enhance halogen bonding, whereas the target compound’s methyl group prioritizes hydrophobic interactions.
- Applications : Explored as chiral catalysts or ligands in asymmetric synthesis .
Azo-Aminophenol Derivatives ()
- Example: 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol.
- Key Differences :
- The azo group (–N=N–) introduces strong π-conjugation and redox activity, unlike the target compound’s simpler amine-hydroxyl system.
- DFT studies highlight charge transfer properties, suggesting utility in materials science rather than catalysis or drug design .
Biological Activity
4-[Amino(cyclopropyl)methyl]-2-methylphenol is an organic compound notable for its unique structural features, including a cyclopropyl group and an amino group attached to a methyl-substituted phenolic backbone. This compound's molecular formula is C_{11}H_{15}N_O, with a molecular weight of approximately 177.24 g/mol. The presence of the hydroxyl (-OH) group on the aromatic ring classifies it as a phenolic compound, which is significant for its biological activity.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Structural Features:
- Cyclopropyl Group: This contributes to the compound's unique reactivity.
- Amino Group: Enhances potential interactions with biological targets.
- Phenolic Hydroxyl Group: Imparts additional reactivity and biological significance.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential applications, particularly in pharmacology. Its structural similarity to known bioactive compounds suggests that it may exhibit significant pharmacological properties.
1. Receptor Interaction
Studies indicate that compounds with similar structures have shown activity at various serotonin receptors, particularly the 5-HT2C receptor. For instance, N-substituted phenylcyclopropylmethylamines have been designed to selectively activate these receptors, which are implicated in mood regulation and psychotropic effects .
Case Study 1: Serotonin Receptor Agonism
In a study focused on N-substituted cyclopropylmethylamines, compounds exhibiting selective agonism at the 5-HT2C receptor were identified. These compounds showed functional selectivity favoring G_q signaling pathways over β-arrestin recruitment, which is crucial for developing antipsychotic medications . The implications for this compound suggest that it may similarly engage with these pathways.
Case Study 2: Antitumor Efficacy
Research has highlighted the antitumor properties of structurally related compounds. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against specific cancer cell lines, indicating potent antiproliferative activity . This suggests that this compound could be evaluated for similar anticancer properties.
Comparative Analysis Table
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Cyclopropyl & amino groups on a methyl-substituted phenolic framework | Potential serotonin receptor agonism; possible antitumor effects |
N-substituted phenylcyclopropylmethylamines | Similar cyclopropyl structure | Selective agonists at 5-HT2C receptors; antipsychotic potential |
Indazole derivatives | Various substitutions on indazole core | Antitumor activity with low IC50 values against cancer cell lines |
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-6-9(4-5-10(7)13)11(12)8-2-3-8/h4-6,8,11,13H,2-3,12H2,1H3 |
InChI Key |
POVHBDIJUZFRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2CC2)N)O |
Origin of Product |
United States |
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